Bauhiniaside B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bauhiniaside B involves several steps, including the extraction of the compound from the Bauhinia species.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in available sources. it is likely that large-scale extraction and purification processes are employed, similar to those used for other plant-derived compounds .
Chemical Reactions Analysis
Types of Reactions
Bauhiniaside B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Bauhiniaside B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bauhiniaside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress, inflammation, and microbial activity . The specific molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Bauhiniaside B is similar to other flavonoids derived from the Bauhinia species, such as:
Bauhiniaside A: Another flavonoid with similar chemical properties and biological activities.
Bauhiniasin: A related compound with comparable antioxidant and anti-inflammatory effects.
6-Methyl homoeriodictyol: A flavonoid with similar structural features and biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical structure and biological activities. It has been shown to possess a distinct profile of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O9/c1-29-13-5-2-12(3-6-13)4-9-16(24)15-8-7-14(10-17(15)25)30-22-21(28)20(27)19(26)18(11-23)31-22/h2-3,5-8,10,18-23,25-28H,4,9,11H2,1H3/t18-,19-,20+,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVORRJFRGNQTJB-QMCAAQAGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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